[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate
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Overview
Description
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. The presence of the thiocyanate group adds unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzoxazole with methyl thiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiocyanate group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new benzoxazole derivatives with different functional groups.
Scientific Research Applications
[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antif
Properties
CAS No. |
21564-18-1 |
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Molecular Formula |
C9H6N2OS2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
1,3-benzoxazol-2-ylsulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H6N2OS2/c10-5-13-6-14-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2 |
InChI Key |
ZGBQFBFXUXGIRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCSC#N |
Origin of Product |
United States |
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